molecular formula C18H20FN3O3S B2980296 N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946201-11-2

N1-(3-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2980296
CAS RN: 946201-11-2
M. Wt: 377.43
InChI Key: QEHUGUXBXHRCSJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the fluorophenyl group might make the compound somewhat polar, potentially affecting its solubility in different solvents .

Scientific Research Applications

Neurokinin-1 Receptor Antagonists : One study discusses a neurokinin-1 receptor antagonist that exhibits significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, suggesting potential therapeutic applications for related compounds in these areas T. Harrison et al., 2001.

KCNQ2 Potassium Channel Opener : Another research highlights the synthesis of an orally bioavailable KCNQ2 potassium channel opener that demonstrated significant oral activity in a rat model of migraine, indicating potential applications in migraine treatment Yong-Jin Wu et al., 2003.

Antibacterial and Antioxidant Activities : A compound was synthesized and screened for its antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein, showcasing the compound's remarkable anti-TB activity and superior anti-microbial activity Mamatha S.V et al., 2019.

Cytotoxic Activity Against Cancer Cell Lines : Another study described the preparation of a derivative that exhibited potent cytotoxic activity against human cancer cell lines, including cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells, suggesting potential research applications in cancer therapy Y. Riadi et al., 2021.

Synthesis of Aprepitant : Research on the efficient synthesis of Aprepitant, an NK(1) receptor antagonist, provides insights into novel synthetic routes that may be applicable to related compounds for therapeutic use K. Brands et al., 2003.

properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-14-2-1-3-15(10-14)21-18(24)17(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h1-4,9-10,12,16H,5-8,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUGUXBXHRCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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